Enhanced Lipophilicity vs. 3-Methyl Analog Drives Membrane Permeability Predictions
The XlogP of 1-phenyl-3-propyl-1H-pyrazol-5-amine is 2.7, compared to 1.9 for the corresponding 3-methyl analog (1-phenyl-3-methyl-1H-pyrazol-5-amine, CAS 1131-18-6) [1][2]. This 0.8 log unit increase in lipophilicity is attributed to the propyl chain's additional methylene units and is expected to enhance passive membrane diffusion and CNS penetration potential [3].
| Evidence Dimension | Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 1-Phenyl-3-methyl-1H-pyrazol-5-amine (CAS 1131-18-6): XlogP 1.9 |
| Quantified Difference | ΔXlogP = +0.8 |
| Conditions | Computational prediction (XlogP3 algorithm) |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability, a critical parameter for CNS drug candidates and intracellular target engagement.
- [1] mip.chem960.com. 2-Phenyl-5-propyl-2H-pyrazol-3-ylamine (CAS 1017781-36-0): XlogP 2.7. http://mip.chem960.com/baike/1017781-36-0.html View Source
- [2] ichemistry.cn. 5-氨基-3-甲基-1-苯基吡唑 (CAS 1131-18-6): XlogP 1.9. https://www.ichemistry.cn/cas/1131-18-6.htm View Source
- [3] Arnott JA, Planey SL. The influence of lipophilicity in drug discovery and design. Expert Opin Drug Discov. 2012;7(10):863-75. doi:10.1517/17460441.2012.714363 View Source
